2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)-
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Overview
Description
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their stability, availability, and structural simplicity, making them valuable scaffolds in various therapeutic products
Preparation Methods
The synthesis of 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- involves several steps. One common method includes the reaction of 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides with various alpha-halogenated reagents such as bromoacetone, phenacyl bromide, ethyl bromoacetate, and chloroacetonitrile . These reactions typically require specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur atom in the thiophene ring
Scientific Research Applications
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- can be compared with other thiophene derivatives such as:
- 5-Cyano-3,4-diphenylthiophene-2-carboxamide
- 3-Methylthiophene-2-carbonitrile
- 4-Bromothiophene-2-carbonitrile
- 5-Nitrothiophene-2-carbonitrile
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of acetyl, methyl, and phenylamino groups in 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- makes it distinct and potentially more versatile in various applications.
Properties
CAS No. |
144558-73-6 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-acetyl-5-anilino-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C14H12N2OS/c1-9-12(8-15)18-14(13(9)10(2)17)16-11-6-4-3-5-7-11/h3-7,16H,1-2H3 |
InChI Key |
PPXJYGMLNUMGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C)NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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